Methyl 4-Bromo-5-methylindole-3-carboxylate Methyl 4-Bromo-5-methylindole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20123439
InChI: InChI=1S/C11H10BrNO2/c1-6-3-4-8-9(10(6)12)7(5-13-8)11(14)15-2/h3-5,13H,1-2H3
SMILES:
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol

Methyl 4-Bromo-5-methylindole-3-carboxylate

CAS No.:

Cat. No.: VC20123439

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-Bromo-5-methylindole-3-carboxylate -

Specification

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
IUPAC Name methyl 4-bromo-5-methyl-1H-indole-3-carboxylate
Standard InChI InChI=1S/C11H10BrNO2/c1-6-3-4-8-9(10(6)12)7(5-13-8)11(14)15-2/h3-5,13H,1-2H3
Standard InChI Key PONNDXANANZDLQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)NC=C2C(=O)OC)Br

Introduction

Synthesis

The synthesis of indole derivatives often involves methods like the Fischer indole synthesis or modifications of existing indole compounds. For methyl 4-bromo-5-methylindole-3-carboxylate, a plausible synthesis route could involve:

  • Starting Material: An appropriate indole derivative, such as 5-methylindole, could be used.

  • Bromination: Introduction of a bromine atom at the 4-position using a brominating agent like N-bromosuccinimide (NBS).

  • Esterification: Conversion of the indole-3-carboxylic acid to its methyl ester using methanol and a catalyst like sulfuric acid.

Potential Applications

Indole derivatives are known for their wide range of biological activities, including:

  • Pharmacological Activities: Potential applications could include anti-inflammatory, antimicrobial, or anticancer properties, depending on the specific structure and functional groups present.

  • Chemical Reactions: These compounds can participate in various organic reactions, serving as precursors for more complex molecules.

Research Findings

While specific research findings on methyl 4-bromo-5-methylindole-3-carboxylate are not available, related compounds have shown promising biological activities:

  • Biological Activities: Indole derivatives are known for their role in medicinal chemistry, with applications in drug development for diseases such as cancer and neurological disorders.

  • Chemical Properties: The presence of a bromine atom and a methyl group can influence the compound's reactivity and solubility.

Data Tables

Given the lack of specific data on methyl 4-bromo-5-methylindole-3-carboxylate, we can create a hypothetical table based on related compounds:

PropertyExpected ValueRelated Compound
Molecular FormulaC12H11BrNO2Hypothetical Structure
Molecular WeightApproximately 280 g/molBased on Bromination and Methylation
Boiling PointNot AvailableTypically High for Indole Derivatives
SolubilityModerate in Organic SolventsCommon for Indole Compounds

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